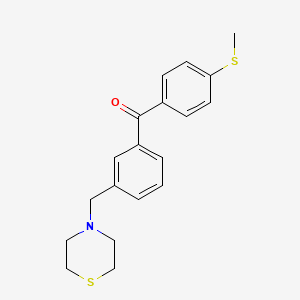

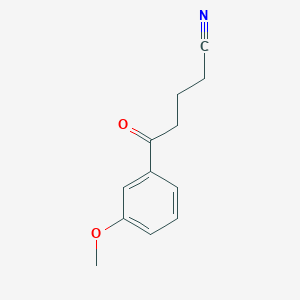

6-(2,5-Dimethylphenyl)-6-oxohexanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(2,5-Dimethylphenyl)-6-oxohexanoic acid (6-DMPH) is a naturally occurring fatty acid that has been studied for its potential therapeutic applications in the field of medicine. This compound is found in various plant species, including but not limited to, the coffee plant, the tea plant, and the cocoa plant. 6-DMPH is also found in some animal species, including humans. It is a derivative of the omega-3 fatty acid, alpha-linolenic acid (ALA). This fatty acid has been studied for its potential to act as a modulator of the immune system and as a metabolic regulator.

Aplicaciones Científicas De Investigación

Photoreleasable Protecting Group in Organic Synthesis

6-(2,5-Dimethylphenyl)-6-oxohexanoic acid derivatives have been explored for their potential as photoremovable protecting groups for carboxylic acids. This application is significant in organic synthesis, particularly for creating "caged compounds" where the protected form can be selectively activated by light exposure. Zabadal et al. (2001) demonstrated the efficiency of 2,5-dimethylphenacyl (DMP) esters, which yield free carboxylic acids upon irradiation in solvents like benzene or cyclohexane (Zabadal, Pelliccioli, Klán, & Wirz, 2001).

Functional Polycaprolactones via Polymerization

In polymer chemistry, 6-oxohexanoic acid, a structural variant of this compound, plays a role in synthesizing functional polycaprolactones. Zhang et al. (2016) utilized it in Passerini multicomponent polymerization, leading to diverse pendent groups on the polycaprolactone backbone (Zhang, Zhang, Du, & Li, 2016).

Characterization in Mass Spectrometry

The compound's analogs, like 5-oxohexanoic acid and 6-oxoheptanoic acid, have been characterized using mass spectrometry. Kanawati et al. (2007) conducted studies using electrospray ionization and collision-induced dissociation to understand their fragmentation pathways, which is vital for analytical chemistry applications (Kanawati, Joniec, Winterhalter, & Moortgat, 2007).

Enzymatic Production for Biochemistry

In biochemical applications, an enzymatic method for producing 6-oxohexanoic acid, a close relative of this compound, was developed using ω-amino group-oxidizing enzymes. This method, as demonstrated by Yamada et al. (2017), is significant for producing specific organic compounds efficiently and selectively (Yamada, Ooe, Sasaki, Miyazaki, & Isobe, 2017).

Propiedades

IUPAC Name |

6-(2,5-dimethylphenyl)-6-oxohexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-10-7-8-11(2)12(9-10)13(15)5-3-4-6-14(16)17/h7-9H,3-6H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECCDGJFEPFWQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)CCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645264 |

Source

|

| Record name | 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

861556-61-8 |

Source

|

| Record name | 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4'-Tert-butyl-4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetic acid](/img/structure/B1325156.png)

![3-[(3,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1325178.png)